molecular formula C7H13BrO2 B14416047 Acetic acid, bromo, 1,1-dimethylpropyl ester CAS No. 82823-34-5

Acetic acid, bromo, 1,1-dimethylpropyl ester

Cat. No.: B14416047
CAS No.: 82823-34-5
M. Wt: 209.08 g/mol
InChI Key: GNEJWGLFBZOLAE-UHFFFAOYSA-N
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Description

Acetic acid, bromo, 1,1-dimethylpropyl ester is an organic compound with the molecular formula C7H13BrO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, bromo, 1,1-dimethylpropyl ester can be synthesized through the esterification of acetic acid with 1,1-dimethylpropyl alcohol in the presence of a brominating agent. The reaction typically involves the use of a mineral acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include refluxing the reactants in a suitable solvent, such as benzene, to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bromo, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid, bromo, 1,1-dimethylpropyl ester involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom serves as a leaving group in substitution reactions, allowing the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids .

Properties

IUPAC Name

2-methylbutan-2-yl 2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-4-7(2,3)10-6(9)5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEJWGLFBZOLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424113
Record name Acetic acid, bromo-, 1,1-dimethylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82823-34-5
Record name Acetic acid, bromo-, 1,1-dimethylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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